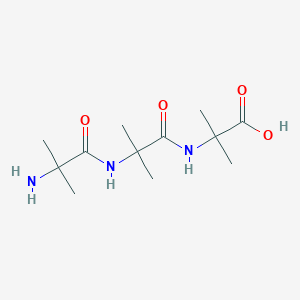
2-Methylalanyl-2-methylalanyl-2-methylalanine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methylalanyl-2-methylalanyl-2-methylalanine is a synthetic compound that belongs to the class of amino acids It is characterized by the presence of three methyl groups attached to the alanine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 2-Methylalanyl-2-methylalanyl-2-methylalanine involves several steps. One common method includes the condensation of 2,2-dimethoxypropane with tert-butyl sulfinamide or tert-butyl carbamate to generate a Schiff base. This Schiff base then undergoes nucleophilic addition with sodium cyanide or potassium cyanide under phase transfer catalysis and ammonium chloride. Finally, the cyano groups are hydrolyzed with acid to yield this compound .
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. The process involves using readily available and cost-effective raw materials, maintaining mild reaction conditions, and ensuring high yield and purity. The total yield of the industrial process can reach up to 80-83%, with the purity of the final product exceeding 99.6% .
Chemical Reactions Analysis
Types of Reactions
2-Methylalanyl-2-methylalanyl-2-methylalanine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions typically occur under controlled temperature and pH conditions to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce reduced forms of the compound. Substitution reactions can result in a variety of substituted derivatives.
Scientific Research Applications
2-Methylalanyl-2-methylalanyl-2-methylalanine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug precursor.
Industry: The compound is used in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of 2-Methylalanyl-2-methylalanyl-2-methylalanine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, influencing their activity and modulating biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-Methylalanine: A simpler analog with one methyl group.
N-Pyridoxyl-2-Methylalanine-5-Phosphate: A derivative with additional functional groups.
β-Methylamino-L-alanine: A neurotoxic analog produced by cyanobacteria.
Uniqueness
2-Methylalanyl-2-methylalanyl-2-methylalanine is unique due to its multiple methyl groups, which confer distinct structural and chemical properties. This uniqueness makes it valuable for specific research applications where other similar compounds may not be suitable.
Properties
CAS No. |
50348-89-5 |
|---|---|
Molecular Formula |
C12H23N3O4 |
Molecular Weight |
273.33 g/mol |
IUPAC Name |
2-[[2-[(2-amino-2-methylpropanoyl)amino]-2-methylpropanoyl]amino]-2-methylpropanoic acid |
InChI |
InChI=1S/C12H23N3O4/c1-10(2,13)7(16)14-11(3,4)8(17)15-12(5,6)9(18)19/h13H2,1-6H3,(H,14,16)(H,15,17)(H,18,19) |
InChI Key |
KIYPXJWEIKRDBE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C(=O)NC(C)(C)C(=O)NC(C)(C)C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3,4-dimethyl-N-[2,2,2-trichloro-1-(4-methoxyphenyl)ethyl]aniline](/img/structure/B14665523.png)
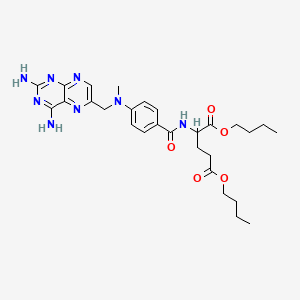

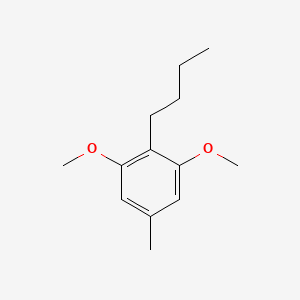
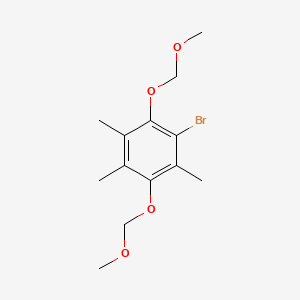
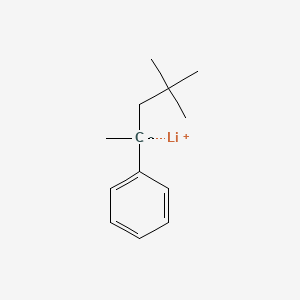
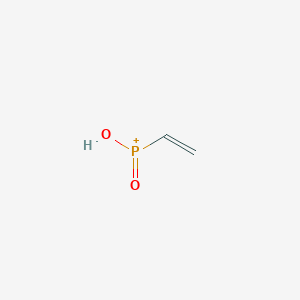
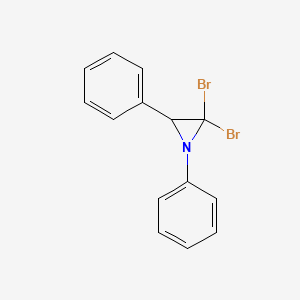
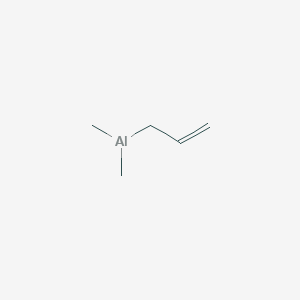
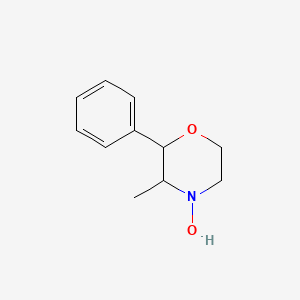
![6-{1-[(2-Hydroxypropyl)amino]ethylidene}cyclohexa-2,4-dien-1-one](/img/structure/B14665602.png)
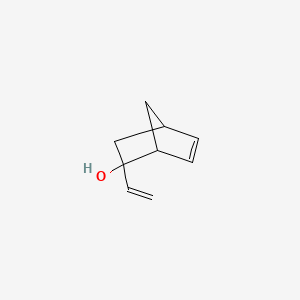
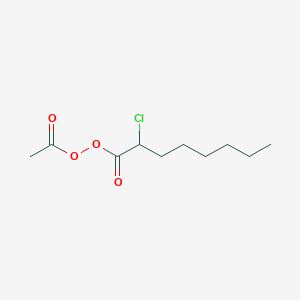
![1-[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,3-diazinane-2,4,5-trione](/img/structure/B14665619.png)
